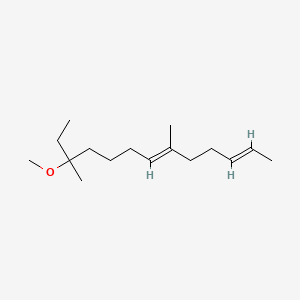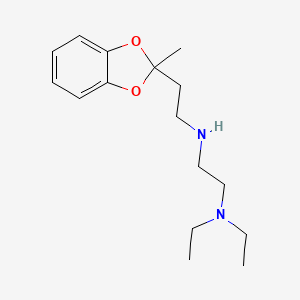
1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone is a heterocyclic compound that combines the structural features of benzimidazole and benzothiazole. These structures are known for their significant biological and pharmacological activities, making this compound of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone typically involves the condensation of 1H-Benzimidazole-2-carboxaldehyde with 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Análisis De Reacciones Químicas
1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole or benzothiazole rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Due to its potential pharmacological activities, it is investigated for its therapeutic effects, including anticancer and antiviral properties.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the target molecules. For example, in antimicrobial applications, it may disrupt cell wall synthesis or interfere with DNA replication .
Comparación Con Compuestos Similares
Similar compounds to 1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone include:
1H-Benzimidazole-2-carboxaldehyde: Shares the benzimidazole core but lacks the benzothiazole moiety.
2-(3-methyl-2(3H)-benzothiazolylidene)hydrazine: Contains the benzothiazole structure but not the benzimidazole component.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Benzothiazole derivatives: Compounds with modifications on the benzothiazole ring.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
66104-55-0 |
|---|---|
Fórmula molecular |
C16H13N5S |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-(1H-benzimidazol-2-ylmethylideneamino)-3-methyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C16H13N5S/c1-21-13-8-4-5-9-14(13)22-16(21)20-17-10-15-18-11-6-2-3-7-12(11)19-15/h2-10H,1H3,(H,18,19) |
Clave InChI |
IPTQQJXPUGMIFH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2SC1=NN=CC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride](/img/structure/B13767803.png)

![6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid](/img/structure/B13767811.png)
![Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate](/img/structure/B13767814.png)

![Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt](/img/structure/B13767823.png)



![Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]-](/img/structure/B13767844.png)


![Dipotassium;5-(4-phenyltriazol-2-yl)-2-[2-[4-(4-phenyltriazol-2-yl)-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13767849.png)
